REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.[C:10]1([CH3:17])[C:15]([OH:16])=[CH:14][CH:13]=[CH:12][CH:11]=1.C([Mg]Br)C>CCOCC>[CH3:17][C:10]1[C:15]([OH:16])=[C:14]([CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[OH:1])[CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(CO)C=CC=C1
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ether was removed by evaporation under reduced pressure and 450 ml of benzene
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
STIRRING
|
Details
|
with stirring for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
Saturated aqueous ammonium chloride solution was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with 2-500 ml portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether then removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with an 80:20 mixture of hexane and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C=CC1)CC1=C(C=CC=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |